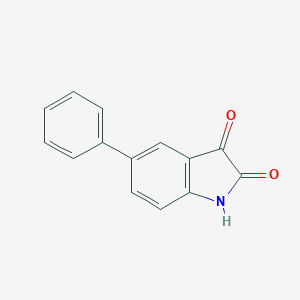

5-苯基靛红

描述

5-Phenylisatin is a derivative of isatin, a heterocyclic compound with a core structure that appears in many biologically active molecules and pharmaceutical agents. Isatin derivatives, including 5-Phenylisatin, have been reported to possess a broad spectrum of biological activities such as anticancer, antidepressant, anticonvulsant, antifungal, anti-HIV, and anti-inflammatory properties .

科学研究应用

Chemistry: Used as intermediates in the synthesis of complex organic molecules.

Industry: Utilized in the development of fluorescent sensors for detecting specific biomolecules.

作用机制

Target of Action

5-Phenylisatin, also known as 5-phenyl-1H-indole-2,3-dione, primarily targets Aldehyde Dehydrogenases (ALDHs), a family of enzymes that aid in detoxification . ALDHs are overexpressed in several different malignancies, and there is a correlation between increased expression of ALDH and a poor prognosis, stemness, and resistance to several drugs .

Mode of Action

The compound interacts with its targets, the ALDH enzymes, inhibiting their activity. In a study, it was found that a synthesized analog of 5-Phenylisatin was the most potent inhibitor of ALDH1A1, ALDH3A1, and ALDH1A3, exhibiting 51.32%, 51.87%, and 36.65% inhibition, respectively .

Biochemical Pathways

The inhibition of ALDH enzymes by 5-Phenylisatin affects the detoxification pathways in the body. ALDHs play a crucial role in the metabolism of aldehydes produced by alcohol and other substances. By inhibiting these enzymes, 5-Phenylisatin can disrupt these biochemical pathways, leading to an accumulation of aldehydes, which can have cytotoxic effects .

Result of Action

The inhibition of ALDH enzymes by 5-Phenylisatin results in cytotoxic effects against cancer cells. In one study, a synthesized analog of 5-Phenylisatin showed significant antitumor activity against human leukemia K562 cells . Moreover, it was found to significantly inhibit liver cancer HepG2 cells proliferation and migration, and it could also reduce the human umbilical vein endothelial cells (HUVEC) tube formation .

生化分析

Biochemical Properties

5-Phenylisatin has been found to interact with various biomolecules, contributing to its potential biological activities Studies have indicated that the N-substituted benzyl and C-5 substituted phenyl groups greatly enhance their cytotoxic activity .

Cellular Effects

5-Phenylisatin has shown significant effects on various types of cells. For instance, it has demonstrated cytotoxicity against human leukemia K562 cells . Moreover, treatment with certain derivatives of 5-Phenylisatin significantly inhibited liver cancer HepG2 cells proliferation and migration .

Molecular Mechanism

The molecular mechanism of 5-Phenylisatin is complex and multifaceted. It is believed to exert its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

The effects of 5-Phenylisatin over time in laboratory settings are still being explored. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Metabolic Pathways

It is likely that it interacts with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is possible that it interacts with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is possible that it has targeting signals or post-translational modifications that direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: 5-Phenylisatin can be synthesized through various methods. One common synthetic route involves the reaction of 4-aminobiphenyl with diethyl ketomalonate . The reaction typically proceeds through several steps, including cyclization and oxidation, to yield the final product. The structures of the synthesized compounds are confirmed using spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) .

Industrial Production Methods: While specific industrial production methods for 5-Phenylisatin are not extensively documented, the general principles of organic synthesis and purification apply. Large-scale production would likely involve optimization of reaction conditions to maximize yield and purity, followed by purification techniques such as recrystallization or chromatography.

化学反应分析

Types of Reactions: 5-Phenylisatin undergoes various chemical reactions, including:

Oxidation: Conversion to oxindole derivatives.

Reduction: Formation of reduced isatin derivatives.

Substitution: Introduction of various substituents at different positions on the isatin ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Electrophilic and nucleophilic reagents are employed under appropriate conditions to introduce substituents.

Major Products: The major products formed from these reactions include various substituted isatin derivatives, which can exhibit enhanced biological activities .

相似化合物的比较

Isatin: The parent compound of 5-Phenylisatin, known for its diverse biological activities.

N-Substituted Isatins: Compounds with various substituents on the nitrogen atom, exhibiting different biological properties.

Spirooxindoles: A class of compounds derived from isatin, known for their medicinal importance.

Uniqueness of 5-Phenylisatin: 5-Phenylisatin is unique due to the presence of a phenyl group at the 5-position, which enhances its cytotoxic activity against certain cancer cell lines. This structural modification allows for specific interactions with molecular targets, making it a promising candidate for further research and development .

属性

IUPAC Name |

5-phenyl-1H-indole-2,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-13-11-8-10(9-4-2-1-3-5-9)6-7-12(11)15-14(13)17/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCYQIRIBDBKXGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

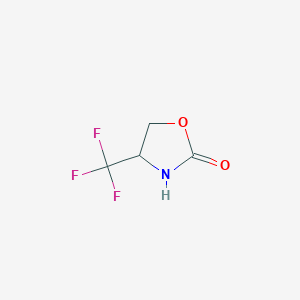

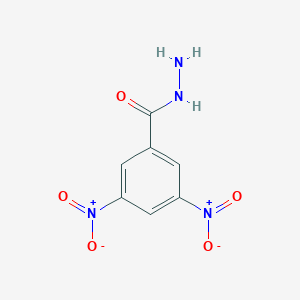

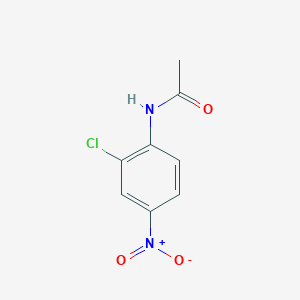

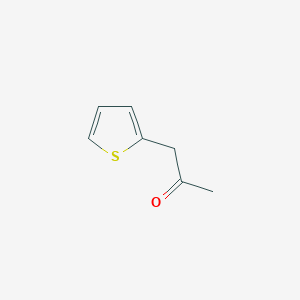

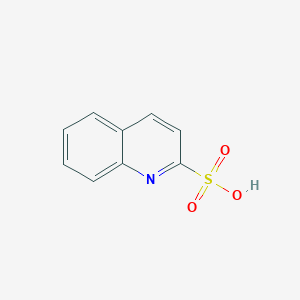

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research article mentions "cytotoxic studies" of 5-phenylisatin derivatives. What do these studies reveal about the potential anti-cancer mechanism of these compounds?

A1: While the provided abstract doesn't detail the specific mechanisms, the mention of "cytotoxic studies" [] suggests that the researchers investigated the ability of these novel 5-phenylisatin derivatives to kill cancer cells directly. Further research is needed to elucidate the precise mechanisms underlying this observed cytotoxicity. This could involve investigating whether these compounds induce apoptosis (programmed cell death), inhibit cell cycle progression, or exert their effects through other pathways relevant to cancer cell survival and proliferation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(Dimethylamino)phenyl]butan-2-ol](/img/structure/B182364.png)

![N-[3-(Benzyloxy)phenyl]acetamide](/img/structure/B182376.png)